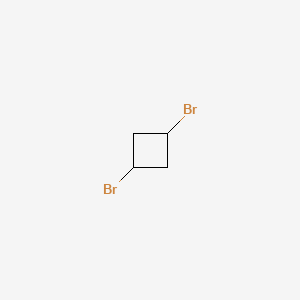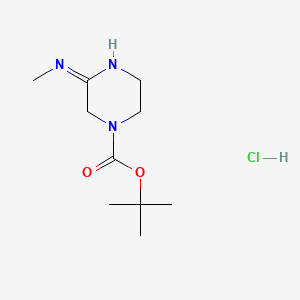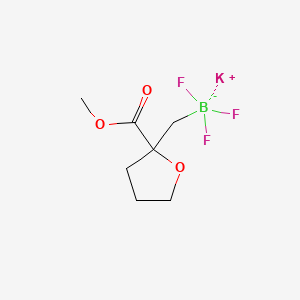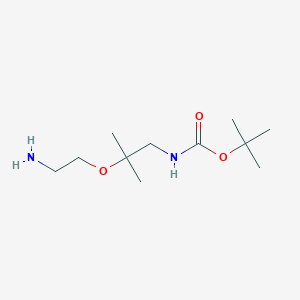![molecular formula C15H17BrN2O2 B13497831 tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C15H17BrN2O2 and a molecular weight of 337.21 g/mol . This compound is known for its unique structure, which includes a brominated isoquinoline moiety and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoisoquinoline and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent.
Coupling Reaction: The key step in the synthesis is the coupling of 6-bromoisoquinoline with tert-butyl carbamate.
Analyse Chemischer Reaktionen
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated isoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(6-chloropyridazin-3-yl)carbamate: This compound has a similar structure but contains a chloropyridazine moiety instead of a brominated isoquinoline.
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound features a spirocyclic structure and is used in different chemical applications.
tert-butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: This compound contains a pyrazole ring and is studied for its unique chemical properties.
The uniqueness of this compound lies in its brominated isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H17BrN2O2 |
|---|---|
Molekulargewicht |
337.21 g/mol |
IUPAC-Name |
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18-9-13-7-11-6-12(16)5-4-10(11)8-17-13/h4-8H,9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
KWBDNOCBCDMSCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC=C2C=CC(=CC2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


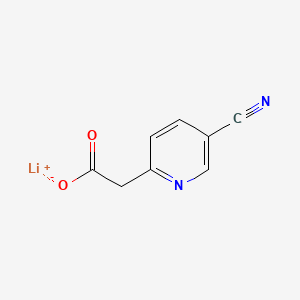
![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
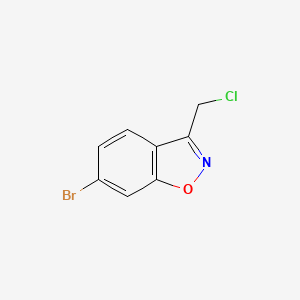
![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
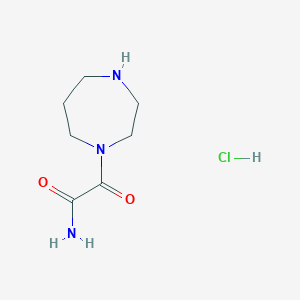
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
![1-Phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13497776.png)
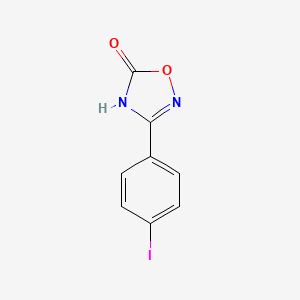
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
